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Compound of Interest

Compound Name: (Butan-2-yl)(2-phenylethyl)amine
CAS No.: 24068-20-0
Cat. No.: B433966

Get Quote

. J

Technical Monograph: (Butan-2-yl)(2-
phenylethyl)amine[1]
Chemical Identity & Structural Analysis[1][2]

This compound is a secondary amine featuring a 2-phenylethyl (phenethyl) backbone

-substituted with a sec-butyl (butan-2-yl) group.[1] It is a structural homolog of the trace amine

-ethylphenethylamine, distinguished by the steric bulk and chirality of the sec-butyl substituent.
[11[2]
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Parameter Detail

IUPAC Name -(Butan-2-yl)-2-phenylethan-1-amine

-sec-butylphenethylamine;
Common Synonyms

-(1-methylpropyl)-2-phenylethylamine

CAS Registry Number Not Widely Listed (See Note on Isomers below)

Molecular Formula

Molecular Weight 177.29 g/mol

SMILES CCC(C)NCCclcccccl

(Predicted) UVTVSGWMCPAPHZ-

InChlKey
UHFFFAOYSA-N (Analogous base)

Critical Note on Isomers: Public databases frequently index the structural isomer

-(1-phenylethyl)butan-2-amine (CAS 25102-88-9).[1] Researchers must distinguish
between the target compound (phenethyl backbone, 2 carbons between ring and
nitrogen) and the alpha-methylbenzylamine derivatives (1 carbon between ring and
nitrogen).[1][2]

Stereochemistry

The sec-butyl group introduces a chiral center at the C2 position of the butyl chain.[1][2]
Consequently, this compound exists as two enantiomers:

e (R)-N-(sec-butyl)phenethylamine[1]

¢ (S)-N-(sec-butyl)phenethylamine[1]
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Unless stereospecific reagents are used during synthesis, the product is typically obtained as a
racemate.[1][2]

Synthetic Pathways|2]

The most robust route to (Butan-2-yl)(2-phenylethyl)amine is Reductive Amination.[1][2] This
method avoids the over-alkylation issues common with direct alkylation (e.qg., reacting
phenethylamine with 2-bromobutane).[1][2]

Protocol: Reductive Amination via 2-Butanone

This approach utilizes 2-phenylethylamine and 2-butanone (methyl ethyl ketone).[1][2] 2-
Butanone is preferred over phenylacetaldehyde due to the latter's tendency to polymerize.[1][2]

Reaction Scheme

e Imine Formation: Condensation of 2-phenylethylamine with 2-butanone to form the
corresponding imine (Schiff base).[1][2]

¢ Reduction: Reduction of the imine using Sodium Borohydride (
) or Sodium Triacetoxyborohydride (
).[11[2]

Step-by-Step Methodology

e Reagents:

o 2-Phenylethylamine (1.0 eq)[1][3]

[e]

2-Butanone (1.2 eq)[1]

o

Solvent: Methanol (MeOH) or Dichloromethane (DCM)[2]

o

Reducing Agent:

(2.5 eq)[2]

[¢]

Drying Agent:
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[2]

e Procedure:

o Step A (Imine Formation): Dissolve 2-phenylethylamine in anhydrous MeOH.[1][2] Add 2-
butanone dropwise.[1][2] Add a catalytic amount of acetic acid (optional) to accelerate
imine formation.[1][2] Stir at room temperature for 4—6 hours. Note: Molecular sieves (3A)
can be added to scavenge water and push equilibrium.[2]

o Step B (Reduction): Cool the reaction mixture to 0°C in an ice bath. Add

portion-wise over 30 minutes (caution: gas evolution).

o Step C (Workup): Allow the mixture to warm to room temperature and stir for 12 hours.
Quench with water/dilute HCI.[1][2] Basify the aqueous layer to pH >12 using NaOH.[1][2]

[4]
o Step D (Extraction): Extract with DCM (

).[1][2] Dry combined organics over
and concentrate under vacuum.

o Step E (Purification): The crude oil can be purified via vacuum distillation or converted to
the hydrochloride salt (HCI gas in diethyl ether) for recrystallization.[1][2]

Visualization of Synthesis Pathway[2]

NaBH4
(Reduction)

2-Phenylethylamine + MEK

(C8H11N) % + NaBH4
Interme_diate Imine (Reductive Amination) > (Butan-2-yl)(2-phenylethyl)amine
(Schiff Base) (Target)
2-Butanone /
(C4H80)

Click to download full resolution via product page
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Figure 1: Reductive amination pathway utilizing 2-phenylethylamine and 2-butanone.[1]
Physicochemical Profiling
As a secondary amine, the compound exhibits properties typical of lipophilic bases.[1][2] The

-sec-butyl group increases lipophilicity (LogP) compared to the parent phenethylamine,
potentially enhancing blood-brain barrier (BBB) permeability.[1][2]

Value

Property ) . Context
(Predicted/Experimental)

Physical State Colorless to pale yellow liquid Free base form

Boiling Point ~205-215 °C at 760 mmHg Estimated based on homologs

pKa ~10.0-10.5 Typical for dialkylamines

LogP ~3.1 High lipophilicity

. Low in water; High in EtOH,

Solubility Free base

DCM, Et20

Hydrochloride (White -
Salt Form ) ] Preferred for stability
crystalline solid)

Pharmacological Context & Applications
Structure-Activity Relationship (SAR)

This compound belongs to the class of

-substituted phenethylamines.[1][2]

o Metabolic Stability: The bulky sec-butyl group sterically hinders access by Monoamine
Oxidase (MAQO) enzymes (both MAO-A and MAO-B), likely prolonging the half-life compared
to unsubstituted phenethylamine (PEA).[1]

o Receptor Affinity:

-alkylation generally reduces direct affinity for adrenergic receptors compared to the primary
amine.[1][2] However, it may retain activity as a Trace Amine-Associated Receptor 1
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(TAAR1) agonist or act as a monoamine releasing agent.[1][2]

o Comparison: It is structurally intermediate between

-isopropylphenethylamine and

-propylphenethylamine.[1][2]

Analytical Characterization

For verification of the synthesized compound, the following spectral signatures are expected:
e 1H NMR (CDCI3):

o 7.1-7.3 (m, 5H, Ar-H)[2]
o 2.8-2.9 (m, 4H,
)2
o 2.6 (m, 1H,
)
o 1.4 (m, 2H,
of butyl)[2]
o 1.0 (d, 3H,
of butyl)[2]
o 0.9 (t, 3H, terminal

)
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e Glennon, R. A., et al. (1988).Structure-activity relationships of N-substituted
phenethylamines.[1][2] Pharmacology Biochemistry and Behavior.[1][2] (Contextual
grounding for SAR analysis).

« Common Chemistry.Search results for N-sec-butyl isomers. (Verifying lack of direct CAS for
specific target).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

¢ 1. N-sec-Butylpropylamine | C7H17N | CID 559366 - PubChem [pubchem.ncbi.nlm.nih.gov]
e 2. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nim.nih.gov]
¢ 3. store.usp.org [store.usp.org]

e 4. CN103641725A - Preparation method of phenylethylamine - Google Patents
[patents.google.com]

¢ To cite this document: BenchChem. [(Butan-2-yl)(2-phenylethyl)amine CAS number and
structure]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b433966/docs#butan-2-yl-2-phenylethyl-amine-cas-
number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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